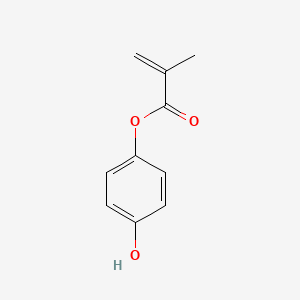

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester

Beschreibung

BenchChem offers high-quality 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-6,11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMXUSNWBKGQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85680-63-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85680-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1067627 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31480-93-0 | |

| Record name | 4-Hydroxyphenyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31480-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031480930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyphenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-hydroxyphenyl methacrylate physical and chemical properties

An In-depth Technical Guide to 4-Hydroxyphenyl Methacrylate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hydroxyphenyl methacrylate (4-HPMA), a versatile functional monomer. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a reactive phenol group, makes it a valuable building block in the synthesis of advanced polymers for a multitude of applications, particularly within the biomedical and drug development fields. We will explore its fundamental properties, synthesis and polymerization protocols, key applications, and safety considerations, grounded in authoritative scientific principles.

Core Physicochemical Properties of 4-HPMA

A foundational understanding of the physicochemical properties of 4-HPMA is essential for its effective application in experimental design and material synthesis. These properties govern its solubility, reactivity, and the ultimate characteristics of the polymers derived from it.

Physical Properties

The key physical properties of 4-HPMA are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [2] |

| Appearance | White to light yellow or light orange crystalline powder/solid. | [1] |

| Melting Point | 119-123 °C | [1] |

| Boiling Point | ~320.4 °C (Predicted) | [2] |

| Density | ~1.161 g/cm³ (Predicted) | [2] |

| pKa | ~9.31 (Predicted) | [2] |

| Storage Temperature | 2-8°C, in a cool, dark place, stored under nitrogen. | [2] |

Chemical Properties and Reactivity

The chemical versatility of 4-HPMA stems from its two distinct functional groups:

-

The Methacrylate Group : This moiety is readily susceptible to free-radical polymerization. The carbon-carbon double bond can be initiated by thermal or photochemical means to form a long-chain polymer backbone. The reactivity of this group is the basis for creating high-molecular-weight polymers and copolymers.

-

The Phenolic Hydroxyl Group : The hydroxyl (-OH) group attached to the aromatic ring is weakly acidic and provides a reactive site for a wide range of chemical modifications. This group is the key to the "functional" nature of 4-HPMA-based polymers. It can undergo:

-

Esterification or Etherification : To attach other molecules, such as drugs, targeting ligands, or imaging agents.

-

Deprotonation : To form a phenoxide ion, which can act as a nucleophile in various substitution reactions.

-

Hydrogen Bonding : This allows for the creation of materials with specific physical properties, such as adhesives with enhanced drug-loading capacities.[3][4]

-

This dual reactivity allows for the design of polymers where the backbone provides the structural framework, and the pendant phenol groups can be post-functionalized to impart specific biological or chemical activity.

Synthesis and Polymerization

The synthesis of the 4-HPMA monomer and its subsequent polymerization are critical processes that must be carefully controlled to ensure the purity and desired properties of the final polymeric material.

Synthesis of 4-HPMA Monomer

A prevalent method for synthesizing 4-HPMA is through the esterification or transesterification of a phenol-containing precursor.[5][6] A common laboratory approach involves the reaction of p-hydroxyphenol with a methacrylic acid derivative.[5]

Experimental Protocol: Synthesis of 4-HPMA

-

Reactor Setup : Charge a multi-necked flask equipped with a mechanical stirrer, thermometer, and condenser with a suitable solvent (e.g., n-hexane) and p-hydroxyphenol.

-

Inhibitor Addition : Introduce a small amount of a polymerization inhibitor, such as p-benzoquinone, to prevent premature polymerization of the methacrylate group during synthesis.

-

Catalyst/Base Addition : Add a basic ion-exchange resin or another suitable base to facilitate the reaction. Adjust the pH to 7-8.

-

Reagent Addition : Cool the reaction mixture (e.g., to -19°C) and slowly add vinyl methacrylate or methacryloyl chloride dropwise.

-

Reaction : Maintain the reaction for several hours (e.g., 6 hours), monitoring its progress via a suitable analytical method like thin-layer chromatography (TLC).

-

Work-up and Purification : Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic phase is then dried and concentrated under reduced pressure to yield the crude product. Final purification is typically achieved by recrystallization to obtain pure 4-HPMA.

Causality Behind Experimental Choices:

-

Inhibitor : The presence of a polymerization inhibitor is crucial because the reaction conditions (heat, potential impurities) could initiate unwanted free-radical polymerization of the product.

-

Low Temperature : Adding the reactive methacrylate source at a reduced temperature helps to control the exothermic nature of the acylation reaction, minimizing side-product formation.

-

Basic Catalyst : The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and thereby accelerating its attack on the electrophilic methacrylate source.

Polymerization of 4-HPMA

Polymers of 4-HPMA are typically synthesized via free-radical polymerization. Techniques like Atom Transfer Radical Polymerization (ATRP) can be employed for greater control over molecular weight and dispersity.[7]

Diagram: Free-Radical Polymerization of 4-HPMA

Caption: The three main stages of free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization of Poly(4-HPMA)

-

Preparation : In a Schlenk flask, dissolve the 4-HPMA monomer and a radical initiator (e.g., AIBN) in an appropriate anhydrous solvent (e.g., THF, DMF).

-

Degassing : To remove oxygen, which inhibits radical polymerization, subject the solution to at least three freeze-pump-thaw cycles.

-

Initiation : Place the flask in an oil bath preheated to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN) and stir under an inert atmosphere (e.g., Argon).

-

Polymerization : Allow the reaction to proceed for the desired time (several hours to overnight). The viscosity of the solution will increase as the polymer forms.

-

Termination & Isolation : Stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

-

Purification : Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum until a constant weight is achieved.

Self-Validating System: The resulting polymer should be characterized to confirm its identity and properties. Size Exclusion Chromatography (SEC/GPC) is used to determine the molecular weight and polydispersity index (PDI). ¹H NMR and FTIR spectroscopy can confirm the chemical structure and the successful polymerization of the methacrylate group while retaining the phenolic hydroxyl group.

Applications in Drug Development

The unique properties of poly(4-HPMA) and its copolymers make them highly suitable for advanced drug delivery systems. The hydroxyl group provides a reactive handle for conjugating drugs, while the polymer backbone can be tailored to control solubility and release kinetics.

High Drug-Loading Transdermal Systems

Polymers containing hydroxyphenyl moieties have been shown to significantly enhance the drug-loading capacity of pressure-sensitive adhesives used in transdermal patches.[3] The hydrogen bonding capability of the phenol group can improve drug-polymer miscibility and control the rate of drug release.[3][4] This allows for the development of long-acting patches that can deliver a sustained therapeutic dose, avoiding the "burst release" common with other systems.[3][4]

Diagram: Drug-Polymer Interaction Logic

Caption: Interaction between the polymer and drug enabling advanced delivery.

Polymer-Drug Conjugates

The phenolic group is an ideal site for covalently attaching drug molecules. This approach can improve a drug's solubility, extend its circulation half-life, and enable targeted delivery by including specific ligands on the same polymer backbone.

Stimuli-Responsive and Smart Materials

4-HPMA can be copolymerized with other monomers to create "smart" materials. For example, its ability to form a gel matrix upon UV irradiation makes it useful in UV-curable formulations for coatings or 3D printing.[5] Its chloride ion-sensitive adsorption properties open avenues for developing sensors and responsive systems for environmental or biological applications.[5]

Safety and Handling

As a reactive chemical, 4-HPMA requires careful handling to minimize risk.

-

Hazards : It is classified as causing skin and serious eye irritation.[1] It may also cause an allergic skin reaction.[1]

-

Personal Protective Equipment (PPE) : Always handle 4-HPMA in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

-

Handling : Avoid breathing dust.[1] Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of soap and water.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][9]

-

If any irritation persists, seek medical attention. Always consult the material's specific Safety Data Sheet (SDS) before use.[8][10]

-

Conclusion

4-Hydroxyphenyl methacrylate is a highly valuable and versatile monomer for researchers in polymer chemistry, materials science, and drug development. Its dual functionality allows for the creation of well-defined, functional polymers with tunable properties. From enhancing drug-loading in transdermal patches to forming the basis of smart, stimuli-responsive materials, the applications of 4-HPMA are extensive and continue to be an active area of research. A thorough understanding of its properties and careful adherence to synthesis and safety protocols are paramount to successfully harnessing its potential for creating next-generation materials.

References

Sources

- 1. 4-Hydroxyphenyl Methacrylate | 31480-93-0 | TCI AMERICA [tcichemicals.com]

- 2. p-히드록시페닐메타크릴레이트 | 31480-93-0 [m.chemicalbook.com]

- 3. High drug-loading and controlled-release hydroxyphenyl-polyacrylate adhesive for transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. US6479696B1 - Method for synthesis and process inhibition of isobornyl (meth)acrylate - Google Patents [patents.google.com]

- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. combi-blocks.com [combi-blocks.com]

- 9. fishersci.com [fishersci.com]

- 10. p-hydroxyphenyl methacrylate - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to (4-hydroxyphenyl) 2-methylprop-2-enoate: Synthesis, Polymerization, and Applications

Abstract

(4-hydroxyphenyl) 2-methylprop-2-enoate, commonly known as 4-hydroxyphenyl methacrylate (4-HPM), is a functional monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring a polymerizable methacrylate group and a reactive phenolic hydroxyl group, allows for the synthesis of a diverse range of functional polymers with tailored properties. This guide provides a comprehensive overview of 4-HPM, including its chemical identity, synthesis, controlled polymerization via Atom Transfer Radical Polymerization (ATRP), and its applications in advanced materials such as dental composites and functional coatings. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of functional polymers.

Chemical Identity and Physicochemical Properties

The unambiguous identification of (4-hydroxyphenyl) 2-methylprop-2-enoate is paramount for its scientific and commercial use. This section details its IUPAC name, structure, and key physicochemical properties.

IUPAC Name and Chemical Structure

The nomenclature of this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is (4-hydroxyphenyl) 2-methylprop-2-enoate .

Synonyms: 4-Hydroxyphenyl methacrylate, p-hydroxyphenyl methacrylate, Hydroquinone monomethacrylate[1].

Chemical Structure:

Figure 1: Chemical structure of (4-hydroxyphenyl) 2-methylprop-2-enoate.

Physicochemical Properties

A summary of the key physicochemical properties of (4-hydroxyphenyl) 2-methylprop-2-enoate is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 31480-93-0 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 120 °C | [3] |

| Boiling Point | 320.4 ± 21.0 °C (Predicted) | [3] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.31 ± 0.15 (Predicted) | [3] |

Synthesis of (4-hydroxyphenyl) 2-methylprop-2-enoate

The most common and efficient method for synthesizing 4-HPM is through the esterification of hydroquinone with methacrylic acid or its derivatives[3]. The phenolic hydroxyl group's reactivity necessitates careful control of reaction conditions to achieve high selectivity and yield.

Underlying Mechanism: Acid-Catalyzed Esterification

The synthesis of 4-HPM typically proceeds via an acid-catalyzed esterification, often referred to as Fischer-Speier esterification. The mechanism involves the protonation of the carbonyl oxygen of methacrylic acid, which enhances the electrophilicity of the carbonyl carbon. The phenolic hydroxyl group of hydroquinone then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester.

Figure 2: Simplified reaction mechanism for the acid-catalyzed esterification of methacrylic acid with hydroquinone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of methacrylate esters[3].

Materials:

-

Hydroquinone

-

Methacrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone monomethyl ether (inhibitor)

-

Toluene

-

Sodium bicarbonate solution (5% w/v)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine hydroquinone (1.0 eq), methacrylic acid (1.1 eq), p-toluenesulfonic acid (0.05 eq), and a polymerization inhibitor such as hydroquinone monomethyl ether (200 ppm) in toluene.

-

Esterification: Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to remove the acidic catalyst and unreacted methacrylic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure (4-hydroxyphenyl) 2-methylprop-2-enoate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Polymerization of (4-hydroxyphenyl) 2-methylprop-2-enoate

The presence of the methacrylate group allows 4-HPM to undergo polymerization, leading to the formation of poly(4-hydroxyphenyl methacrylate) (P4-HPM). Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly valuable for synthesizing well-defined polymers with controlled molecular weights and low dispersity.

Principles of Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that involves the reversible activation and deactivation of growing polymer chains. This process is typically catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The equilibrium between the active radical species and the dormant halide-capped species allows for a slow and controlled growth of polymer chains, resulting in polymers with predictable molecular weights and narrow molecular weight distributions (low Ð).

Figure 3: The fundamental equilibrium in Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol for ATRP of a Functional Methacrylate (as a model for 4-HPM)

Materials:

-

(4-acetoxyphenyl) 2-methylprop-2-enoate (protected monomer)

-

Ethyl α-bromoisobutyrate (initiator)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Hydrazine or a suitable base (for deprotection)

Procedure:

-

Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr (1.0 eq relative to initiator) and a magnetic stir bar. Seal the flask and deoxygenate by three cycles of vacuum and backfilling with argon.

-

Reaction Mixture Preparation: In a separate flask, dissolve the protected monomer, ethyl α-bromoisobutyrate (initiator), and PMDETA (1.0 eq relative to CuBr) in anisole. Deoxygenate this solution by bubbling with argon for 30 minutes.

-

Initiation of Polymerization: Transfer the deoxygenated monomer solution to the Schlenk flask containing the CuBr catalyst via a cannula under a positive pressure of argon. Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).

-

Monitoring and Termination: Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography. Once the desired molecular weight is achieved, terminate the polymerization by exposing the reaction mixture to air.

-

Polymer Isolation and Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as methanol.

-

Deprotection: If a protecting group was used, dissolve the purified polymer in a suitable solvent and treat it with a deprotecting agent (e.g., hydrazine for acetate groups) to yield poly(4-hydroxyphenyl methacrylate).

-

Characterization: Characterize the final polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (Ð), and by ¹H NMR and FTIR to confirm the structure.

Expected Polymer Properties

Polymers of 4-HPM are expected to exhibit properties influenced by the rigid phenyl ring and the hydrogen-bonding capability of the hydroxyl group.

| Property | Expected Characteristics |

| Thermal Stability | The aromatic backbone should impart good thermal stability. TGA analysis of the related poly(4-hydroxystyrene) shows an onset of decomposition around 390 °C. |

| Glass Transition Temp. (Tg) | The Tg is expected to be relatively high due to the rigidity of the phenyl group and intermolecular hydrogen bonding. For poly(4-hydroxystyrene), the Tg is typically above 150 °C. |

| Solubility | The presence of the hydroxyl group should allow for solubility in polar organic solvents such as THF, DMF, and alcohols. |

Applications

The unique bifunctional nature of 4-HPM makes it a valuable monomer for a variety of applications, particularly in the formulation of high-performance polymers.

Dental Materials and Adhesives

The phenolic hydroxyl group in P4-HPM can form strong hydrogen bonds with the hydroxyapatite of tooth enamel and dentin, promoting adhesion. The methacrylate backbone provides a cross-linkable matrix upon curing, leading to robust and durable dental composites and adhesives[4]. The presence of the phenolic moiety can also impart antioxidant properties to the dental material.

Functional Coatings and Resins

Polymers and copolymers of 4-HPM are used in the formulation of functional coatings. The hydroxyl groups can serve as sites for cross-linking with other resins (e.g., epoxies, isocyanates) to enhance the mechanical properties and chemical resistance of the coating. Furthermore, these hydroxyl groups can be further functionalized to introduce other desired properties.

Precursor for Advanced Materials

4-HPM has been identified as a precursor for the synthesis of carbon nanotubes[3]. The controlled polymerization of this monomer allows for the creation of well-defined polymer templates that can be subsequently pyrolyzed to form carbonaceous nanostructures with specific morphologies.

Safety and Toxicology

As with all chemicals, proper handling and an understanding of the potential hazards of (4-hydroxyphenyl) 2-methylprop-2-enoate are crucial.

Hazard Identification

Based on available safety data sheets, 4-HPM is classified with the following hazards[2]:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Precautionary Measures

When handling 4-HPM, the following precautionary measures should be taken[2]:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile

While specific toxicological data for 4-HPM is limited, studies on related methacrylate monomers indicate that their toxicity can be influenced by factors such as the presence of functional groups and lipophilicity. The hydroxyl group in 4-HPM may influence its biological interactions and potential for cytotoxicity. In vitro studies on other hydroxylated methacrylates have shown a potential for enhanced cytotoxicity compared to their non-hydroxylated counterparts. Further in vitro and in vivo studies are needed to fully elucidate the toxicological profile of 4-HPM and its polymers.

Conclusion

(4-hydroxyphenyl) 2-methylprop-2-enoate is a versatile functional monomer with significant potential in the development of advanced polymer materials. Its synthesis is well-established, and its polymerization can be controlled to produce well-defined polymers with tailored properties. The presence of both a polymerizable methacrylate group and a functional phenolic hydroxyl group opens up a wide range of applications, from high-performance dental materials to precursors for carbon nanostructures. As with any reactive chemical, a thorough understanding of its safe handling and potential toxicological effects is essential for its responsible use in research and development.

References

-

LookChem. (n.d.). p-hydroxyphenyl methacrylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Hydroxyphenyl methacrylate. Retrieved from [Link]

-

PubMed. (2000). Cytotoxic effect of methyl methacrylate on 4 cultured fibroblasts. Retrieved from [Link]

-

ResearchGate. (2018). TGA data of poly(p-hydroxystyrene) and its modifications. Retrieved from [Link]

-

PubMed Central (PMC). (2019). Resin based restorative dental materials: characteristics and future perspectives. Retrieved from [Link]

Sources

- 1. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cjps.org [cjps.org]

Introduction: The Role of 4-HPM in Modern Biomaterials

An In-depth Technical Guide to N-(4-Hydroxyphenyl)methacrylamide (4-HPM) for Advanced Biomedical Research

N-(4-hydroxyphenyl)methacrylamide (4-HPM), a functionalized monomer, has emerged as a critical building block in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Its unique chemical structure, featuring a polymerizable methacrylamide group and a phenolic hydroxyl group, imparts valuable properties to the resulting polymers. These properties include biocompatibility, hydrophilicity, and the potential for post-polymerization modification, making 4-HPM-based polymers highly suitable for sophisticated applications such as drug delivery systems, gene carriers, and substrates for cell culture.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, and applications of the 4-HPM monomer for researchers and scientists in drug development.

Core Physicochemical Properties of 4-HPM

The utility of a monomer is fundamentally dictated by its physicochemical properties. The molecular formula and weight are essential for stoichiometric calculations in polymerization reactions, while physical properties like melting point and solubility guide handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Chemical Name | N-(4-hydroxyphenyl)methacrylamide | [1] |

| Synonyms | (4-Hydroxyphenyl)methacrylamide, N-(p-Hydroxyphenyl)methacrylamide | |

| CAS Number | 19243-95-9 | [1][4] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [4] |

| Appearance | White to light brown powder or crystalline solid | [1][4] |

| Melting Point | 142-154 °C | [1] |

| Solubility | Soluble in acetone | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Polymerization Pathway

The synthesis of 4-HPM is typically achieved through the acylation of 4-aminophenol with methacryloyl chloride. This reaction forms a stable amide bond, linking the polymerizable methacrylate group to the functional hydroxyphenyl moiety. The hydroxyl group is particularly significant as it can modulate solubility and provides a reactive site for conjugating bioactive molecules.

The polymerization of 4-HPM can be initiated using various techniques, most commonly free-radical polymerization, to form homopolymers or copolymers.[5][6] The choice of co-monomers allows for the precise tuning of the final polymer's properties to suit specific applications, such as creating pH-responsive materials for targeted drug release.[7][8]

Caption: Conceptual workflow for the synthesis of 4-HPM monomer.

Protocol: Characterization by ¹H-NMR Spectroscopy

Verifying the identity and purity of the synthesized 4-HPM monomer is a critical step before its use in polymerization. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a definitive method for structural elucidation.

Objective: To confirm the chemical structure of N-(4-hydroxyphenyl)methacrylamide by identifying its characteristic proton signals.

Materials:

-

Synthesized 4-HPM sample

-

Deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried 4-HPM sample.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆) directly in a clean, dry NMR tube.

-

Causality: A deuterated solvent is used because it is "invisible" in the ¹H-NMR spectrum, preventing solvent signals from overwhelming the analyte signals. Acetone is a good choice based on the monomer's known solubility.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a standard procedure to ensure sharp, well-defined peaks.[9]

-

-

Data Acquisition:

-

Acquire the ¹H-NMR spectrum. A standard acquisition involves 16-64 scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis - Expected Signals:

-

Aromatic Protons: Two sets of doublets are expected for the protons on the phenyl ring, typically in the range of δ 6.8-7.5 ppm. The para-substitution pattern creates a distinct AA'BB' splitting pattern.

-

Amide Proton (-NH-): A broad singlet, typically appearing downfield (δ ~8.0-9.5 ppm). Its chemical shift can be concentration and solvent-dependent.

-

Hydroxyl Proton (-OH): A broad singlet, the position of which is highly variable depending on solvent, concentration, and temperature.

-

Vinyl Protons (=CH₂): Two distinct signals (singlets or narrow multiplets) are expected for the two non-equivalent vinyl protons, typically in the range of δ 5.5-6.0 ppm.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons, typically appearing upfield (δ ~1.9-2.1 ppm).

-

-

Validation:

-

Compare the obtained spectrum with reference spectra from chemical databases or literature to confirm the structure of 4-HPM.[6] The integration of the peaks should correspond to the number of protons in each environment (e.g., a 4H:1H:2H:3H ratio for aromatic:amide:vinyl:methyl protons).

-

Applications in Drug and Gene Delivery

The unique bifunctional nature of 4-HPM makes its polymers highly valuable in drug development.

-

Enhanced Solubility: The hydrophilic character imparted by the hydroxyl group can be used to create amphiphilic copolymers that self-assemble into micelles or nanoparticles, which are capable of encapsulating and solubilizing poorly water-soluble drugs for improved bioavailability.

-

Bioconjugation: The phenolic hydroxyl group serves as a handle for attaching targeting ligands, imaging agents, or drugs, creating multifunctional delivery systems.

-

Biocompatible Scaffolds: Polymers and hydrogels made from 4-HPM are often biocompatible and non-immunogenic, making them excellent candidates for creating scaffolds that support cell growth and tissue regeneration.[1][3]

-

Gene Delivery: Copolymers containing 4-HPM have been investigated for their potential in non-viral gene delivery. The monomer can be incorporated into cationic polymers to enhance their buffering capacity, which is crucial for endosomal escape and efficient gene transfection.[2]

Conclusion

N-(4-hydroxyphenyl)methacrylamide is a versatile and valuable monomer for the development of advanced functional polymers. Its well-defined molecular weight and formula provide a solid foundation for controlled polymerization, while its distinct chemical features—a polymerizable acrylamide and a functional phenol group—offer extensive possibilities for creating tailored biomaterials. For researchers in drug development, 4-HPM provides a powerful tool for designing next-generation delivery systems, cell culture platforms, and other innovative biomedical solutions.

References

-

LookChem. (n.d.). N-(4-Hydroxyphenyl)methacrylamide Manufacturer Factory CAS 19243-95-9. Retrieved January 26, 2026, from [Link]

-

Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 234-245. Retrieved January 26, 2026, from [Link]

-

Guan, X., et al. (2021). Natural bio-based monomers for biomedical applications: a review. Journal of Materials Chemistry B, 9(13), 2975-2999. Retrieved January 26, 2026, from [Link]

-

Li, Y., et al. (2017). Synthesis of ultra-high molecular weight poly(methyl methacrylate) initiated by the combination of copper nanopowder with organic halides. Polymers, 9(10), 503. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxyphenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Hypromellose Acetate Succinate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Schmitt, P. D., et al. (2020). Deconstructing HPMCAS: Excipient Design to Tailor Polymer–Drug Interactions for Oral Drug Delivery. ACS Biomaterials Science & Engineering, 6(11), 6039-6051. Retrieved January 26, 2026, from [Link]

-

Chemistry For Everyone. (2024, May 9). How Are Homopolymers Synthesized? YouTube. Retrieved January 26, 2026, from [Link]

-

Kostova, B., et al. (2021). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Pharmaceutics, 13(7), 1102. Retrieved January 26, 2026, from [Link]

-

van der Hulst, M., et al. (2021). Hydrodeoxygenation of Black Liquor HTL Oil Model Compounds in Supercritical Water. Catalysts, 11(1), 108. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). N-(4-hydroxyphenyl)acrylamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Breznik, M., et al. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Polymers, 14(13), 2568. Retrieved January 26, 2026, from [Link]

-

Vlachopoulos, A., et al. (2021). Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances. Pharmaceutics, 13(10), 1629. Retrieved January 26, 2026, from [Link]

-

Fast, D., et al. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. ACS Applied Nano Materials, 5(12), 18368-18379. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Monomer synthesis. Retrieved January 26, 2026, from [Link]

-

PubChemLite. (n.d.). N-(4-hydroxyphenyl)methacrylamide (C10H11NO2). Retrieved January 26, 2026, from [Link]

-

Canning, S. L., et al. (2016). Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. Macromolecules, 49(10), 3739-3749. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxyproline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

da Silva, R. G., et al. (2022). Synthesis of High Molecular Weight Stereo-Di-Block Copolymers Driven by a Co-Initiator Free Catalyst. Polymers, 14(2), 237. Retrieved January 26, 2026, from [Link]

-

Verdeny-Vilanova, I., et al. (2022). Cytoplasmic crowding acts as a porous medium reducing macromolecule diffusion. Proceedings of the National Academy of Sciences, 119(42), e2208821119. Retrieved January 26, 2026, from [Link]

Sources

- 1. N-(4-HYDROXYPHENYL)METHACRYLAMIDE | 19243-95-9 [chemicalbook.com]

- 2. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-(4-Hydroxyphenyl)methacrylamide Manufacturer Factory CAS 19243-95-9, CasNo.19243-95-9 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Introduction to 4-Hydroxyphenyl Methacrylate and the Critical Role of Solubility

An In-depth Technical Guide to the Solubility of 4-Hydroxyphenyl Methacrylate in Common Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxyphenyl methacrylate (4-HPMA). Recognizing the scarcity of publicly available quantitative data, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in their experimental design and application development. As a Senior Application Scientist, the aim is to not only present information but to explain the causality behind the expected solubility behavior and provide a robust framework for its empirical determination.

4-Hydroxyphenyl methacrylate (4-HPMA), with the CAS Number 31480-93-0, is a functional monomer of significant interest in polymer science and material engineering.[1][2][3] Its unique molecular architecture, combining a polymerizable methacrylate group with a phenolic moiety, makes it a valuable building block for advanced polymers with tailored properties. These polymers find applications in dental materials, adhesives, coatings, and importantly, as scaffolds for drug delivery systems.[1][2][3]

Theoretical Framework: Understanding the Molecular Basis of 4-HPMA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of 4-HPMA provides clear indicators of its expected solubility profile.

Key Molecular Features of 4-HPMA:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. This feature suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers).

-

Methacrylate Ester Group (-C(O)O-): The carbonyl oxygen in the ester group is a hydrogen bond acceptor. This contributes to interactions with polar solvents.

-

Phenyl Ring: This aromatic ring is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and π-π stacking.

-

Methyl Group (-CH3): This is a small, nonpolar group that contributes to the overall hydrophobic character of the molecule.

The interplay between the hydrophilic hydroxyl group and the hydrophobic phenyl and methacrylate backbone determines the overall solubility.

Caption: Molecular features of 4-HPMA governing its solubility.

Predicted Qualitative Solubility Profile of 4-HPMA

Based on the theoretical principles discussed, a qualitative solubility profile for 4-HPMA in various common solvents can be predicted. It is crucial to note that these are estimations and should be confirmed experimentally for any critical application.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of 4-HPMA can form strong hydrogen bonds with the solvent's hydroxyl groups. |

| Water | Sparingly Soluble | The hydrophobic phenyl ring and methacrylate backbone likely limit solubility despite the presence of the polar hydroxyl group. | |

| Polar Aprotic | Acetone, MEK | Soluble | The polar nature of the ketone carbonyl group interacts favorably with the polar groups of 4-HPMA. |

| THF, Ethyl Acetate | Soluble | These solvents can accept hydrogen bonds from the phenolic -OH group and have dipole moments that interact with the ester group.[4][5][6] | |

| DMF, DMSO | Very Soluble | These are highly polar solvents with strong hydrogen bond accepting capabilities, making them excellent solvents for phenolic compounds.[7][8][9][10][11] | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | The phenyl ring of toluene can interact with the phenyl ring of 4-HPMA, but the polar hydroxyl group may limit high solubility. |

| Nonpolar Aliphatic | n-Hexane | Slightly Soluble | The use of hexane in its synthesis suggests some degree of solubility, likely for the reactants and the product at reaction temperatures.[1][2] However, at room temperature, solubility is expected to be low due to the polar nature of the hydroxyl group. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the saturation solubility of 4-HPMA in a given solvent at a specified temperature.

Materials and Equipment:

-

4-Hydroxyphenyl Methacrylate (solid, purity >98%)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol Steps:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid 4-HPMA to a vial. The excess should be visually apparent to ensure saturation is reached.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended microparticles. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at the λmax of 4-HPMA) or an HPLC system.

-

A calibration curve of known 4-HPMA concentrations in the same solvent must be prepared beforehand to quantify the concentration of the saturated solution.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Sources

- 1. p-hydroxyphenyl methacrylate | 31480-93-0 [chemicalbook.com]

- 2. Cas 31480-93-0,p-hydroxyphenyl methacrylate | lookchem [lookchem.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Tetrahydrofuran "THF/Tetrahydrofuran" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. kianresin.com [kianresin.com]

- 9. afirm-group.com [afirm-group.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. Dimethylformamide - Wikipedia [en.wikipedia.org]

spectroscopic data for 2-propenoic acid, 2-methyl-, 4-hydroxyphenyl ester

An In-depth Technical Guide to the Spectroscopic Data of 2-Propenoic Acid, 2-Methyl-, 4-Hydroxyphenyl Ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a monomer of significant interest in materials science and polymer chemistry. Commonly known as 4-hydroxyphenyl methacrylate (4-HPM), this compound serves as a critical building block in the synthesis of advanced polymers, dental resins, and functional materials.[1][2][3] Accurate structural elucidation and purity assessment are paramount for ensuring material performance and reproducibility. This document offers an in-depth examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for 4-HPM. It is intended for researchers, scientists, and drug development professionals who require a definitive reference for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester (CAS No: 31480-93-0) is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[1][2][4] Its structure incorporates several key functional groups that produce distinct and identifiable spectroscopic signatures: a phenolic hydroxyl group, an α,β-unsaturated ester, and a para-substituted aromatic ring. The interplay of these groups dictates the molecule's chemical reactivity and its spectral characteristics. A thorough understanding of its spectroscopic profile is essential for quality control in its synthesis and for tracking its incorporation into polymeric systems.

The molecular structure with atom numbering for NMR assignment is presented below. This guide will systematically dissect the contribution of each functional group to the overall spectrum obtained from various analytical techniques.

Caption: Molecular Structure of 4-Hydroxyphenyl Methacrylate (4-HPM).

Infrared (IR) Spectroscopy Analysis

Causality of Experimental Choice: Infrared spectroscopy is the primary technique for the rapid identification of functional groups. For 4-HPM, the key objective is to confirm the presence of the hydroxyl (-OH), ester carbonyl (C=O), and the specific substitution pattern of the aromatic ring. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and eliminates the need for KBr pellets, providing high-quality, reproducible data.

Expected Data Interpretation: The IR spectrum of 4-HPM is dominated by strong absorptions corresponding to its primary functional groups. The presence of a broad O-H stretching band confirms the phenolic group, while a very strong C=O stretching band is characteristic of the ester.

Summary of Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3550–3200 | O–H Stretch | Phenol | Strong, Broad |

| 3100–3000 | C–H Stretch | Aromatic & Alkene | Medium |

| 2980–2940 | C–H Stretch | Methyl (sp³) | Medium-Weak |

| ~1725 | C=O Stretch | α,β-Unsaturated Ester | Very Strong |

| ~1638 | C=C Stretch | Alkene | Medium |

| 1610, 1510, 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1290–1150 | C–O Stretch | Ester | Strong |

| 860–810 | C–H Bend (out-of-plane) | p-Disubstituted Ring | Strong |

Note: The C=O stretch in methacrylate esters like PMMA typically appears around 1730 cm⁻¹.[5] The conjugation with the phenyl ring in 4-HPM may slightly alter this position.

Experimental Protocol: IR Spectrum Acquisition via ATR

-

Instrument Preparation: Ensure the spectrometer is purged and a background spectrum is collected using the clean, empty ATR crystal (typically diamond or germanium).

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 4-HPM powder directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Causality of Experimental Choice: NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of every proton and carbon atom in the molecule. ¹H NMR confirms the number of different proton environments and their connectivity, while ¹³C NMR confirms the carbon skeleton. A deuterated solvent such as DMSO-d₆ is an excellent choice as it readily dissolves the sample and its residual solvent peak does not interfere with key analyte signals; importantly, it allows for the observation of the exchangeable phenolic proton.

¹H NMR Spectroscopy: Predicted Data Interpretation

The ¹H NMR spectrum provides a clear fingerprint of 4-HPM. The para-substituted aromatic ring gives a characteristic AA'BB' splitting pattern. The two vinyl protons of the methacrylate group are diastereotopic and appear as distinct signals, while the methyl group gives a sharp singlet.

Summary of Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.60 | s (broad) | 1H | Phenolic -OH |

| ~7.00 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to ester) |

| ~6.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OH) |

| ~6.10 | s | 1H | Vinyl =CH (trans to C=O) |

| ~5.70 | s | 1H | Vinyl =CH (cis to C=O) |

| ~1.90 | s | 3H | -CH₃ |

Note: The appearance of vinyl protons as sharp singlets is characteristic of methacrylate esters.[6]

¹³C NMR Spectroscopy: Predicted Data Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by resolving all ten unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for definitive assignment of the carbonyl, aromatic, and aliphatic carbons.

Summary of Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~166.0 | Ester C =O |

| ~155.5 | Ar-C -OH |

| ~143.5 | Ar-C -O(C=O) |

| ~136.0 | Alkene C (quat)-CH₃ |

| ~127.0 | Alkene =C H₂ |

| ~122.0 | Ar-C H (ortho to ester) |

| ~115.8 | Ar-C H (ortho to -OH) |

| ~18.0 | -C H₃ |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10–20 mg of 4-HPM and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm centered at ~8 ppm is appropriate.

-

Typically, 8-16 scans are sufficient due to the high sensitivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard.

-

A greater number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS) Analysis

Causality of Experimental Choice: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. Electron Ionization (EI) is a robust, high-energy ionization method that induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum ideal for library matching and structural confirmation.

Data Interpretation: The EI mass spectrum of 4-HPM will show a clear molecular ion peak (M⁺•) at m/z 178, confirming its molecular weight. The fragmentation is driven by the cleavage of the labile ester bond, leading to characteristic fragment ions.

Summary of Expected Mass Spectrometry Data (EI)

| m/z | Ion Structure | Interpretation |

| 178 | [C₁₀H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 109 | [HOC₆H₄O]⁺ | Loss of •C(O)C(CH₃)=CH₂ radical |

| 69 | [C(O)C(CH₃)=CH₂]⁺ | Methacryloyl cation |

Workflow: Predicted EI Fragmentation Pathway

The primary fragmentation pathway involves the cleavage of the ester C-O bond, which is one of the weakest bonds in the ionized molecule.

Caption: Predicted Electron Ionization (EI) Fragmentation of 4-HPM.

Experimental Protocol: Mass Spectrum Acquisition (Direct Inlet EI-MS)

-

Instrument Tuning: Calibrate the mass spectrometer using a known reference compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction:

-

Load a small amount of solid 4-HPM into a capillary tube.

-

Insert the tube via a direct insertion probe into the ion source of the mass spectrometer.

-

-

Ionization and Analysis:

-

Gently heat the probe to volatilize the sample directly into the electron beam of the EI source (standard electron energy: 70 eV).

-

The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight).

-

Scan a mass range (e.g., m/z 40–300) to detect the molecular ion and all relevant fragment ions.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile for 2-propenoic acid, 2-methyl-, 4-hydroxyphenyl ester. The combination of IR, ¹H NMR, ¹³C NMR, and MS allows for unambiguous identification and structural verification. The characteristic IR bands for the phenol and ester groups, the distinct proton and carbon signals in NMR, and the predictable fragmentation pattern in MS collectively form a unique spectroscopic signature. This guide serves as an authoritative reference for scientists and researchers, ensuring accuracy and confidence in the characterization of this important chemical building block.

References

- The Royal Society of Chemistry.

- LookChem.

- ChemBK.

- ChemicalBook. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE(4468-59-1) 13C NMR spectrum.

- Shanghai Daran Chemical Co., Ltd.

- Tokyo Chemical Industry.

- Sigma-Aldrich.

- PubChem.

- ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl)

- ChemicalBook.

- TCI Chemicals.

- NIST. Methanone, (4-hydroxyphenyl)phenyl-.

- ResearchG

- The Royal Society of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Spectroscopy Online.

Sources

- 1. Cas 31480-93-0,p-hydroxyphenyl methacrylate | lookchem [lookchem.com]

- 2. p-hydroxyphenyl methacrylate | 31480-93-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-羟基苯基甲基丙烯酸酯|4-Hydroxyphenyl methacrylate|31480-93-0|Monomer-光刻胶单体 [shdaeyeonchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Health and Safety Guide to 4-Hydroxyphenyl Methacrylate for Laboratory Professionals

This guide provides an in-depth analysis of the health and safety considerations for 4-hydroxyphenyl methacrylate (4-HPMA), a versatile monomer employed in the synthesis of advanced polymers and biomaterials. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to explore the causal relationships behind the hazards and the scientific rationale for recommended safety protocols. Our objective is to empower laboratory personnel with the expertise to handle this compound with the highest degree of safety and efficacy.

Core Chemical Identity and Physicochemical Properties

4-Hydroxyphenyl methacrylate (4-HPMA) is a bifunctional monomer containing both a polymerizable methacrylate group and a reactive phenolic hydroxyl group. This unique structure makes it a valuable building block but also dictates its specific safety profile. A clear understanding of its physical properties is the foundation of safe handling.

| Property | Value | Source(s) |

| CAS Number | 31480-93-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | [2] |

| Appearance | White to light yellow/orange powder or crystal | [2] |

| Melting Point | 119.0 to 123.0 °C | |

| Synonyms | 4-Hydroxyphenyl 2-methyl-2-propenoate, 4-Methacryloyloxyphenol, p-hydroxyphenyl methacrylate | [1][2] |

| Purity | Typically >97-98% (GC) | [3] |

| Storage Temperature | Recommended 2-8°C | [2][3] |

Hazard Identification and Mechanistic Insights

The primary health risks associated with 4-HPMA stem from its reactivity, targeting the skin and eyes. Unlike inert chemicals, its effects are directly linked to its chemical structure. The methacrylate group is a known irritant and sensitizer, while the overall molecule can provoke significant irritation upon contact.

| Hazard Class | GHS Code | Description | Mechanistic Rationale | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | The ester and vinyl groups can interact with skin proteins and lipids, disrupting the epidermal barrier and triggering an inflammatory response. | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Direct contact with the fine particulate solid can cause mechanical abrasion and chemical irritation to the sensitive mucosal tissues of the eye, leading to significant inflammation. | [3] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | Methacrylates are well-documented haptens. They can covalently bind to endogenous skin proteins, forming an immunogenic complex. Subsequent exposures can trigger a Type IV hypersensitivity reaction (allergic contact dermatitis). |

The following diagram illustrates the primary pathways through which laboratory personnel may be exposed to 4-HPMA and the resulting health effects.

Caption: Routes of exposure and corresponding health effects for 4-HPMA.

The Critical Role of Stabilization in Preventing Uncontrolled Polymerization

A significant, and often underestimated, hazard associated with all methacrylate monomers is the potential for uncontrolled, spontaneous polymerization.[4] This is an exothermic reaction that can generate substantial heat and pressure, potentially leading to container rupture.

Causality: The vinyl group of the methacrylate moiety is susceptible to free-radical polymerization. This process can be initiated by heat, light (UV), or contaminants. To prevent this, manufacturers add a small amount of a stabilizer, typically hydroquinone (HQ) or its methyl ether (MEHQ).

The Oxygen Requirement: Phenolic stabilizers like HQ do not function under anaerobic (oxygen-free) conditions. HQ intercepts and quenches free radicals, but it must be regenerated to its active state. This regeneration process requires the presence of dissolved molecular oxygen. This is a critical, field-proven insight:

-

Incorrect Storage: Storing 4-HPMA under a fully inert atmosphere (e.g., pure nitrogen or argon) will deplete the dissolved oxygen, rendering the HQ stabilizer ineffective and increasing the risk of polymerization.[5]

-

Correct Storage: Containers should be stored with a headspace of air, tightly sealed to prevent moisture ingress and contamination, but not purged with inert gas.[6]

Self-Validating Protocols for Safe Handling and Storage

A self-validating system of protocols ensures that safety is built into the workflow. Each step is designed to mitigate a specific, identified risk.

Protocol 1: Safe Handling of Solid 4-Hydroxyphenyl Methacrylate

This protocol is designed to minimize dermal, eye, and inhalation exposure.

-

Preparation:

-

Confirm the availability and functionality of an emergency eyewash station and safety shower.

-

Don all required Personal Protective Equipment (PPE) as detailed in Section 5.

-

Designate a specific work area, preferably within a certified chemical fume hood or a ventilated enclosure, to handle the solid.

-

-

Aliquotting:

-

Ground all equipment to prevent static discharge, which can cause fine powders to become airborne.

-

Use spatulas and weighing tools dedicated to this chemical to prevent cross-contamination.

-

Avoid scooping or pouring in a manner that creates dust clouds. If the material is a fine powder, gently scoop from the container.

-

-

Post-Handling:

-

Tightly reseal the source container, ensuring the cap is secure.[6]

-

Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

-

Carefully remove PPE, avoiding contact between contaminated gloves and skin.

-

Wash hands thoroughly with soap and water.

-

Caption: A validated workflow for the safe handling of solid 4-HPMA.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls (e.g., fume hoods) are the primary line of defense.[1] PPE is essential to protect against residual risks. The selection of PPE must be deliberate and based on the specific task.

| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection |

| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | ANSI Z87.1-compliant safety glasses with side shields. | Chemical-resistant gloves (e.g., Nitrile), changed immediately if contaminated. | Full-length lab coat, closed-toe shoes. |

| Preparing Solutions | Chemical Fume Hood | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant apron over a lab coat. |

| Polymerization Reactions | Chemical Fume Hood | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant apron over a lab coat. |

Rationale for PPE Selection:

-

Gloves: Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Always inspect gloves for defects before use.

-

Eye Protection: Goggles are required when handling solutions to protect against splashes. A face shield provides an additional layer of protection, particularly when working with heated reactions or larger volumes.[7]

-

Respiratory Protection: Not typically required when handling small quantities within a fume hood. If dust is generated in an open environment, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[1]

Emergency Response and First Aid Protocols

Immediate and correct action following an exposure is critical to minimizing harm.

Protocol 2: First Aid Measures

| Exposure Type | Immediate Action | Follow-Up | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. | Seek immediate medical attention, especially if irritation persists. | [1][8] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water. | If irritation or a rash develops, seek medical attention. Do not reuse contaminated clothing until it has been laundered. | [1] |

| Inhalation (Dust) | Move the affected person to fresh air at once. | If breathing is difficult or symptoms like coughing persist, seek medical attention. | [1][9] |

| Ingestion | Rinse the mouth thoroughly with water. DO NOT induce vomiting. | Seek immediate medical attention. | [1] |

Protocol 3: Chemical Spill Response

The following decision tree outlines the validated procedure for responding to a spill of solid 4-HPMA.

Caption: Decision tree for responding to a 4-HPMA spill.

Disposal and Environmental Considerations

Waste Disposal: All waste materials containing 4-HPMA, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations. Place waste in a clearly labeled, sealed container.

Environmental Fate: As a class, methacrylates are not considered persistent in the environment. They undergo rapid biodegradation in water and soil and are broken down by photochemical reactions in the air.[10] Their potential for bioaccumulation is very low.[10] However, direct release into the environment must be avoided.[1]

References

-

Methacrylate Esters – Safe Handling Manual. Methacrylate Producers Association, Inc. & Cefic. [Link]

-

Methyl Methacrylate Hazard Summary. New Jersey Department of Health. [Link]

-

Safety Data Sheet: Methyl methacrylate. Carl ROTH. [Link]

-

Methacrylate Fate and Degradation. Methacrylate Producers Association, Inc. & Cefic. [Link]

-

4-Hydroxybutyl methacrylate | C8H14O3. PubChem. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

-

Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

-

Personal Protective Equipment. US EPA. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. p-hydroxyphenyl methacrylate | 31480-93-0 [chemicalbook.com]

- 3. 4-Hydroxyphenyl methacrylate | 31480-93-0 [sigmaaldrich.com]

- 4. petrochemistry.eu [petrochemistry.eu]

- 5. nj.gov [nj.gov]

- 6. combi-blocks.com [combi-blocks.com]

- 7. epa.gov [epa.gov]

- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. Methacrylate Fate and Degradation | Explore Degradation Insights — Methacrylate Producers Association, Inc. [mpausa.org]

Introduction to N-(4-Hydroxyphenyl)maleimide (4-HPM)

An In-depth Technical Guide to N-(4-Hydroxyphenyl)maleimide (4-HPM) in Materials Science

To Whom It May Concern,

This technical guide provides a comprehensive overview of N-(4-Hydroxyphenyl)maleimide (4-HPM), a versatile monomer with significant potential in the field of materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of 4-HPM and its derivatives.

N-(4-Hydroxyphenyl)maleimide, which will be referred to as 4-HPM throughout this guide, is an organic compound featuring a maleimide group attached to a phenol. The maleimide group is known for its reactivity in various polymerization and addition reactions, while the hydroxyl group on the phenyl ring offers a site for further functionalization. This dual reactivity makes 4-HPM a valuable building block for creating a wide range of functional polymers and materials with tailored properties.[1][2]

The unique molecular architecture of 4-HPM, combining a reactive double bond within the maleimide ring and a nucleophilic hydroxyl group, allows for its participation in both chain-growth and step-growth polymerization mechanisms. This versatility has led to its exploration in high-performance polymers, thermosetting resins, and functional materials for electronics and biomedical applications.[3]

Synthesis and Functionalization of 4-HPM

The synthesis of 4-HPM is a critical step in its utilization. A common and effective method involves the reaction of 4-aminophenol with maleic anhydride. This two-step process first forms a maleamic acid intermediate, which is then cyclized to the maleimide via dehydration.

Experimental Protocol: Synthesis of 4-HPM

Materials:

-

4-Aminophenol

-

Maleic Anhydride

-

p-Toluene sulfonic acid (catalyst)

-

Solvent (e.g., Toluene)

Procedure:

-

Formation of the Maleamic Acid Intermediate:

-

Dissolve 4-aminophenol in a suitable solvent in a reaction flask.

-

Slowly add maleic anhydride to the solution while stirring. The reaction is typically exothermic.

-

Continue stirring at room temperature until the reaction is complete, resulting in the precipitation of the maleamic acid intermediate.

-

-

Cyclization to 4-HPM:

-

Add a catalytic amount of p-toluene sulfonic acid and an azeotropic solvent like toluene to the maleamic acid intermediate.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the cyclization reaction.

-

Monitor the reaction progress by measuring the amount of water collected.

-

Once the theoretical amount of water has been removed, cool the reaction mixture.

-

The 4-HPM product can then be isolated by filtration, washed, and purified by recrystallization.

-

Causality Behind Experimental Choices:

-

The choice of a two-step synthesis allows for controlled formation of the maleimide ring and minimizes side reactions.

-

p-Toluene sulfonic acid is an effective acid catalyst for the dehydration step.

-

The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the cyclization reaction towards the product by removing water.

Functionalization of 4-HPM

The hydroxyl group of 4-HPM is a key feature that allows for further modification of the monomer. This enables the introduction of various functional groups to tailor the properties of the resulting polymers. For example, 4-HPM can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups.[1] This functionalization can shift the curing exotherm to lower temperatures and enhance the thermal stability of the resulting polymers.[1]

Caption: Synthesis of 4-HPM and subsequent functionalization.

Potential Applications in Materials Science

The versatile chemistry of 4-HPM opens up a wide range of applications in materials science, particularly in the realm of high-performance polymers.

Thermosetting Resins and High-Performance Polymers